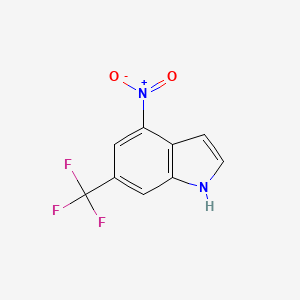

4-Nitro-6-(trifluoromethyl)-1H-indole

Description

Properties

IUPAC Name |

4-nitro-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-7-6(1-2-13-7)8(4-5)14(15)16/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPYUGMHOGMEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Nitro-6-(trifluoromethyl)-1H-indole typically involves:

- Formation of trifluoromethylated ortho-nitrostyrenes or related precursors.

- Conversion of these precursors into α-CF3-β-(2-nitroaryl) enamines via amine addition.

- Reduction of the nitro group and intramolecular cyclization to form the indole core.

- Functional group manipulations to position the nitro group at the 4-position and trifluoromethyl group at the 6-position on the indole ring.

Preparation via Catalytic Olefination and One-Pot Reduction-Cyclization

A prominent and efficient method involves the catalytic olefination of 2-nitrobenzaldehydes with trifluoromethylated reagents such as trifluoromethyl trichloromethane (CF3CCl3) to yield trifluoromethylated ortho-nitrostyrenes. These alkenes undergo nucleophilic addition with pyrrolidine to form α-CF3-β-(2-nitroaryl) enamines. Subsequent one-pot reduction of the nitro group using an iron-acetic acid-water (Fe-AcOH-H2O) system induces intramolecular cyclization, producing 2-CF3-indoles, including derivatives substituted at the 6-position with trifluoromethyl and nitro groups.

-

- Olefination with CF3CCl3 catalyzed by copper complexes.

- Enamine formation with pyrrolidine at room temperature.

- Reduction and cyclization using Fe-AcOH-H2O.

Yields: Up to 85% for indole formation, with multigram scale feasibility (e.g., 3.257 g isolated in 72% yield).

Advantages: One-pot process without isolation of intermediates; cost-effective and less toxic iron-based reduction.

Alternative Reduction Systems

Other reductive systems explored include:

| Reductive System | Yield (%) | Notes |

|---|---|---|

| HCO2H-Pd/C | 85 | Efficient catalytic hydrogenation |

| Zn-AcOH-H2O | 85 | Comparable to iron system |

| Pd/C with NH4HCO2 (formate) | ~90 | High selectivity, mild conditions |

Catalytic hydrogenation with Pd/C and ammonium formate as a hydrogen source provides excellent selectivity and yields for the reduction of nitro groups in α-CF3-β-(2-nitroaryl) enamines to 2-CF3-indoles, minimizing side products such as methoxy-substituted indoles.

Functional Group Manipulation and Positioning

- The nitro group is introduced initially at the ortho-position relative to the aldehyde in benzaldehyde derivatives, which after olefination and cyclization, corresponds to the 4-position on the indole ring.

- The trifluoromethyl group is introduced via trifluoromethylated reagents (e.g., CF3CCl3) during the olefination step, which ends up at the 6-position on the indole.

- Halogen substitutions (fluorine, chlorine) at para-positions to the nitro group in styrene derivatives can influence nucleophilic substitution during enamine formation, affecting yields and selectivity.

Detailed Reaction Scheme (Summarized)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Olefination | 2-Nitrobenzaldehyde + CF3CCl3 + Cu catalyst | ortho-nitrostyrene with CF3 group |

| 2. Enamine Formation | Pyrrolidine, room temperature | α-CF3-β-(2-nitroaryl) enamine |

| 3. Reduction & Cyclization | Fe-AcOH-H2O or Pd/C + NH4HCO2 | 2-CF3-indole with nitro substitution |

| 4. Purification | Silica gel chromatography (if needed) | Pure this compound |

Additional Notes on Synthesis

- The one-pot synthesis approach minimizes purification steps and improves overall efficiency.

- The choice of amine (pyrrolidine vs. piperidine) affects substitution patterns and reaction rates, especially when halogen substituents are present.

- The synthetic route is adaptable to various substituted nitrobenzaldehydes, allowing preparation of a range of 2-CF3-indoles with diverse functional groups.

- Reduction of nitro groups can be tuned to avoid over-reduction or side reactions by selecting appropriate catalysts and conditions.

Summary Table of Key Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalytic Olefination + Fe-AcOH-H2O Reduction | 2-Nitrobenzaldehyde, CF3CCl3, pyrrolidine, Fe-AcOH-H2O | Up to 85 | One-pot, cost-effective, scalable |

| Pd/C Catalytic Hydrogenation + NH4HCO2 | Pd/C, ammonium formate, methanol, RT or 60°C | ~90 | High selectivity, mild, minimal byproducts |

| Zn-AcOH-H2O Reduction | Zinc, acetic acid, water | 85 | Comparable to iron system |

Research Findings and Considerations

- The trifluoromethyl group significantly influences the electronic properties of the indole ring, affecting reaction pathways and product stability.

- Nitro group reduction and cyclization proceed efficiently under mild conditions, allowing retention of sensitive functional groups.

- The synthetic methodology allows for further functionalization of the amino or nitro groups, enabling medicinal chemistry applications.

- Reaction scalability has been demonstrated, with gram-scale synthesis maintaining good yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The trifluoromethyl group can be partially oxidized to a carboxyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Reduction of the nitro group: Produces 4-amino-6-(trifluoromethyl)-1H-indole.

Oxidation of the trifluoromethyl group: Produces 4-nitro-6-carboxyl-1H-indole.

Scientific Research Applications

Biological Activities

The biological activities of 4-nitro-6-(trifluoromethyl)-1H-indole and its derivatives have garnered attention in medicinal chemistry. Key findings include:

- Cannabinoid Receptor Modulation : This compound has been shown to act as a positive allosteric modulator for cannabinoid receptors, indicating potential therapeutic applications in pain management and neuroprotection.

- Antimicrobial Properties : Research indicates that similar indole derivatives exhibit antibacterial activity, which may translate to this compound, making it a candidate for developing new antimicrobial agents .

- Antitumor Activity : Some studies suggest that indole derivatives can reduce tumor sizes in preclinical models, highlighting the potential for this compound in cancer therapy.

Case Study 1: Cannabinoid Modulation

A study investigated the effects of this compound on cannabinoid receptors. It was found that this compound enhances receptor activity, suggesting its use in developing treatments for conditions like chronic pain and anxiety disorders.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, derivatives of this compound were tested against resistant bacterial strains. Results showed significant improvement in bacterial clearance, indicating potential applications in treating infections caused by drug-resistant pathogens.

Mechanism of Action

The mechanism of action of 4-Nitro-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Table 1: Key Compounds and Properties

Key Observations:

Electron-Withdrawing Effects: The trifluoromethyl group (CF₃) and nitro (NO₂) substituents reduce electron density on the indole ring, directing electrophilic substitutions to meta/para positions. For example, 2-(trifluoromethyl)-1H-indole-6-amine undergoes regioselective reactions due to the CF₃ group’s strong -I effect . In contrast, 1-Methyl-6-(trifluoromethyl)indole shows reduced reactivity at position 1 due to steric hindrance from the methyl group .

Thermal Stability :

- Compounds with multiple electron-withdrawing groups (e.g., 2,6-bis(trifluoromethyl)-1H-indole) exhibit lower melting points (46–47 °C) compared to amine-substituted analogs (124–126 °C), likely due to reduced intermolecular hydrogen bonding .

Synthetic Challenges :

- The presence of a nitro group complicates reductions. For example, 2-(trifluoromethyl)-1H-indole-6-amine requires excess Fe (8 equiv.) to reduce a second nitro group during synthesis .

Spectral Comparison

Table 2: ¹³C-NMR Chemical Shifts of Key Substituents

- Nitro Group: The C-NO₂ signal in nitroindoles appears at ~147 ppm (e.g., 3-(4-nitro-1,3-butadienyl)indole) , consistent with nitroaromatic compounds.

- Trifluoromethyl Group : CF₃-substituted carbons (e.g., C-1’ and C-3’ in 2,6-bis(trifluoromethyl)-1H-indole) resonate at ~133–134 ppm due to deshielding .

Biological Activity

4-Nitro-6-(trifluoromethyl)-1H-indole is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a nitro group and a trifluoromethyl group attached to the indole ring. Its molecular formula is C10H6F3N2O2, with a molecular weight of approximately 245.17 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for various applications in drug development.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds containing trifluoromethyl groups can act as positive allosteric modulators for cannabinoid receptors, suggesting potential applications in pain management and neuroprotection. Additionally, the nitro group may influence the compound's reactivity and interaction with enzymes or receptors involved in various biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes some key findings related to its anticancer activity:

These results indicate that this compound has significant potential as an anticancer agent, particularly against breast cancer cell lines.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly through its interaction with cannabinoid receptors. This interaction may provide therapeutic benefits for conditions such as chronic pain and neurodegenerative diseases. The modulation of these receptors could lead to reduced inflammation and improved neuronal survival.

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties. In particular, it has shown efficacy against various bacterial strains, although specific IC50 values are yet to be fully characterized . This aspect opens avenues for further exploration in the development of antimicrobial agents.

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of derivatives of this compound. For example, researchers have synthesized both enantiomers of related compounds to assess their biological activities in comparison to the parent compound. These studies often focus on structure-activity relationships (SAR) to elucidate how modifications to the indole structure affect biological efficacy .

Q & A

Q. What are the common synthetic routes for preparing 4-Nitro-6-(trifluoromethyl)-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of nitro- and trifluoromethyl-substituted indoles typically involves sequential functionalization. For example, trifluoromethyl groups can be introduced via Friedel-Crafts alkylation using CF₃-containing reagents, while nitration is achieved using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration . Key factors affecting yield include:

- Catalyst selection : Lewis acids like FeCl₃ improve electrophilic substitution efficiency .

- Order of substitution : Introducing the trifluoromethyl group first stabilizes the indole ring for subsequent nitration .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitro-group regioselectivity at the 4-position .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using decoupling experiments. The nitro group deshields adjacent protons, causing downfield shifts (δ 8.2–8.5 ppm for H-5), while the CF₃ group induces splitting patterns due to ¹⁹F coupling .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 259.05 for C₉H₅F₃N₂O₂) and fragmentation patterns .

- IR spectroscopy : Nitro groups show strong asymmetric stretching at ~1520 cm⁻¹, and CF₃ absorbs at 1120–1160 cm⁻¹ .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential nitro group-derived NOₓ emissions .

- Waste disposal : Segregate halogenated waste (from CF₃) and nitro-containing byproducts for specialized treatment .

Advanced Research Questions

Q. How can researchers optimize regioselectivity when introducing nitro and trifluoromethyl groups to the indole ring?

- Methodological Answer : Regioselectivity is influenced by:

- Electronic effects : The CF₃ group is electron-withdrawing, directing nitration to the 4-position via meta-directing effects. Computational DFT studies predict charge distribution to guide substitution sites .

- Steric hindrance : Bulky substituents at the 6-position (e.g., CF₃) favor nitration at the 4-position over the 5-position .

- Temperature control : Lower temperatures (–10°C) minimize kinetic byproducts during nitration .

Q. How should researchers resolve contradictions in spectroscopic data for nitro-CF₃ indoles?

- Methodological Answer : Discrepancies in NMR or MS data often arise from:

- Tautomerism : The NH proton in indole can exchange, broadening signals. Use DMSO-d₆ to stabilize tautomers .

- Impurity interference : Compare with analogs like 5-Chloro-6-(trifluoromethyl)-1H-indole (CAS 1186404-60-3) to identify unexpected peaks .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as done for 2-[(1H-Imidazol-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]-1H-indole (orthorhombic Pbca, a = 10.37 Å) .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The 3-position of indole is often reactive for Suzuki-Miyaura couplings .

- Molecular docking : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability .

- Solvent modeling : COSMO-RS simulations optimize solvent selection for reactions, improving yields by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.